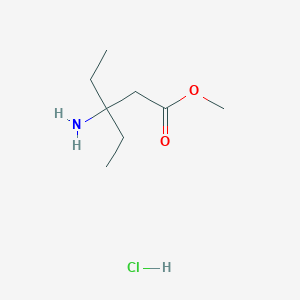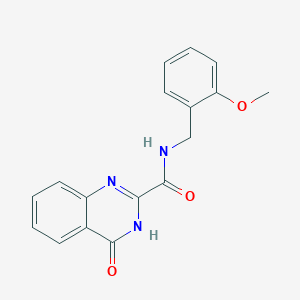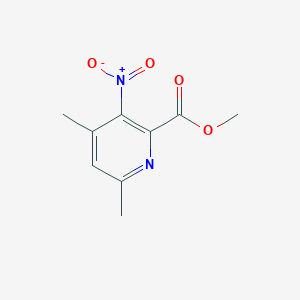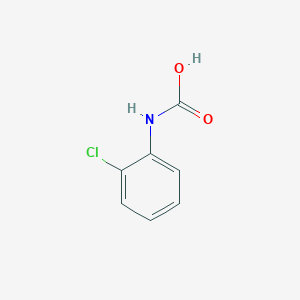
N-(2-Chlorophenyl)-carbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)carbamic acid: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a carbamic acid group attached to a 2-chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)carbamic acid typically involves the reaction of 2-chloroaniline with phosgene or its derivatives. The reaction proceeds under controlled conditions to form the desired carbamate. Another method involves the use of carbon dioxide and amines in the presence of catalysts such as cesium carbonate and tetrabutylammonium iodide .
Industrial Production Methods: Industrial production of N-(2-chlorophenyl)carbamic acid often employs large-scale reactors where 2-chloroaniline is reacted with phosgene under stringent safety protocols. The reaction is carefully monitored to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: N-(2-chlorophenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted carbamates, amines, and quinones, depending on the reaction conditions and reagents used .
科学研究应用
N-(2-chlorophenyl)carbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals
作用机制
The mechanism of action of N-(2-chlorophenyl)carbamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can lead to various physiological effects, such as disruption of metabolic pathways .
相似化合物的比较
Chlorpropham: An isopropyl ester of 3-chlorophenylcarbamic acid, used as a herbicide.
Carbaryl: A naphthyl carbamate used as an insecticide.
Uniqueness: N-(2-chlorophenyl)carbamic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits a unique combination of reactivity and stability, making it suitable for various applications.
属性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
(2-chlorophenyl)carbamic acid |
InChI |
InChI=1S/C7H6ClNO2/c8-5-3-1-2-4-6(5)9-7(10)11/h1-4,9H,(H,10,11) |
InChI 键 |
OAQKFULUNYIBBR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
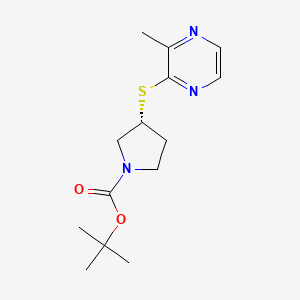
![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
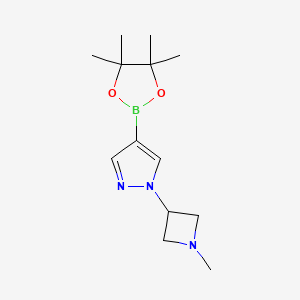

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
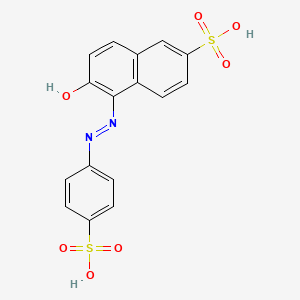

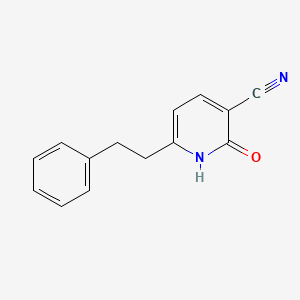
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)
